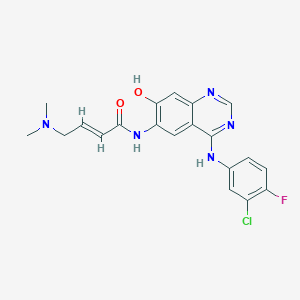
(E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-hydroxyquinazolin-6-yl)-4-(dimethylamino)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-hydroxyquinazolin-6-yl)-4-(dimethylamino)but-2-enamide is a synthetic organic compound that belongs to the class of quinazoline derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-hydroxyquinazolin-6-yl)-4-(dimethylamino)but-2-enamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic or basic conditions.
Introduction of the 3-Chloro-4-fluorophenyl Group: This step involves the nucleophilic aromatic substitution reaction where the 3-chloro-4-fluoroaniline is reacted with the quinazoline core in the presence of a suitable base.
Formation of the Enamide Moiety: The final step involves the formation of the enamide moiety by reacting the intermediate with 4-(dimethylamino)but-2-enoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-hydroxyquinazolin-6-yl)-4-(dimethylamino)but-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The enamide moiety can be reduced to form the corresponding amine.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted quinazoline derivatives.
Applications De Recherche Scientifique
(E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-hydroxyquinazolin-6-yl)-4-(dimethylamino)but-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit specific kinases.
Mécanisme D'action
The mechanism of action of (E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-hydroxyquinazolin-6-yl)-4-(dimethylamino)but-2-enamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
Gefitinib: Another quinazoline derivative used as a kinase inhibitor.
Erlotinib: Similar in structure and function, used in cancer therapy.
Lapatinib: A dual kinase inhibitor with a quinazoline core.
Uniqueness
(E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-hydroxyquinazolin-6-yl)-4-(dimethylamino)but-2-enamide is unique due to its specific substitution pattern and the presence of the enamide moiety, which may confer distinct biological activity and selectivity compared to other quinazoline derivatives.
Propriétés
Formule moléculaire |
C20H19ClFN5O2 |
|---|---|
Poids moléculaire |
415.8 g/mol |
Nom IUPAC |
(E)-N-[4-(3-chloro-4-fluoroanilino)-7-hydroxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide |
InChI |
InChI=1S/C20H19ClFN5O2/c1-27(2)7-3-4-19(29)26-17-9-13-16(10-18(17)28)23-11-24-20(13)25-12-5-6-15(22)14(21)8-12/h3-6,8-11,28H,7H2,1-2H3,(H,26,29)(H,23,24,25)/b4-3+ |
Clé InChI |
VOPXRQCNCZEDLI-ONEGZZNKSA-N |
SMILES isomérique |
CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O |
SMILES canonique |
CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


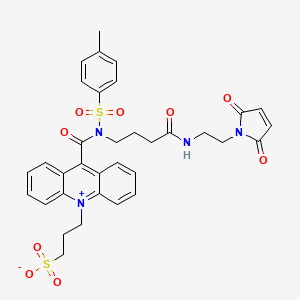
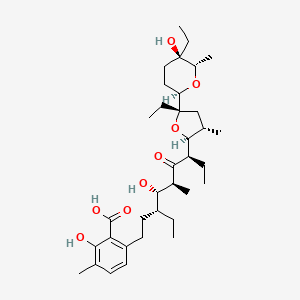
![5-O-tert-butyl 6-O-methyl 2-iodo-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5,6-dicarboxylate](/img/structure/B14766467.png)
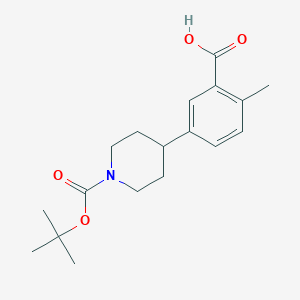
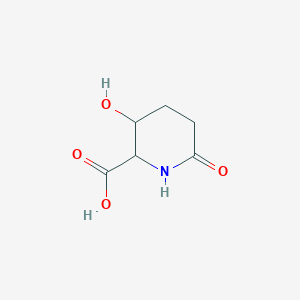

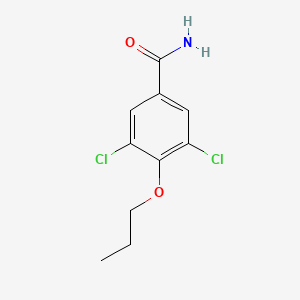

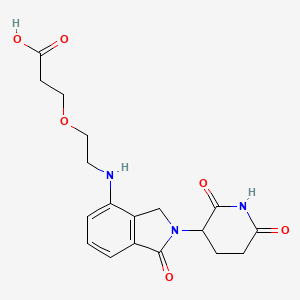
![acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B14766504.png)
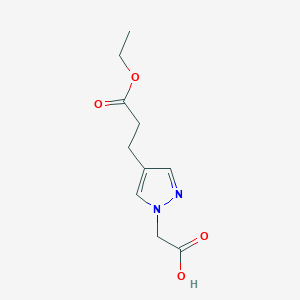
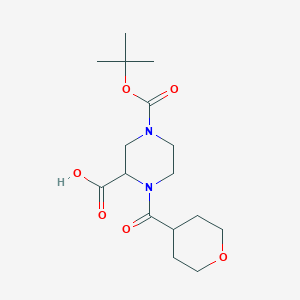
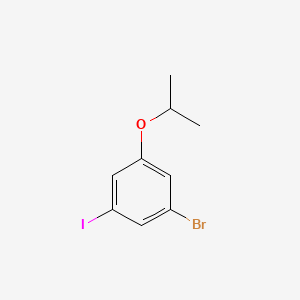
![4-(3-Bromo-1H-pyrrolo[2,3-b]pyridin-6-yl)-3,5-dimethylisoxazole](/img/structure/B14766536.png)
